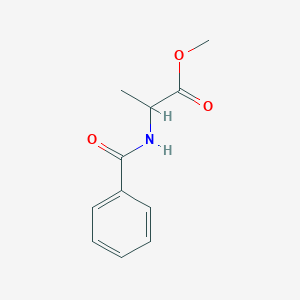

BZ-Ala-ome

Übersicht

Beschreibung

It is a derivative of benzoyl and alanine, and it is known for its bioactivity and potency.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BZ-Ala-ome typically involves the esterification of benzoyl-L-alanine. One common method is the reaction of benzoyl-L-alanine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

BZ-Ala-ome undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoyl-L-alanine.

Reduction: The compound can be reduced to its corresponding alcohol derivative.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzoyl-L-alanine.

Reduction: Benzoyl-L-alanine alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Synthesis of Amide Bonds

One of the primary applications of BZ-Ala-ome lies in its role as a substrate in the enzymatic synthesis of amide bonds. The production of amide bonds is crucial in pharmaceutical chemistry as it forms the backbone of many biologically active compounds. This compound can be utilized to synthesize more complex molecules, such as Bz-Ala-Tyr-NH2, through enzymatic processes involving proteases from thermophilic organisms like Thermus species. This method offers a greener alternative to traditional chemical synthesis, reducing waste and improving atom economy .

Case Study : A study demonstrated the use of a proteinase from Thermus Rt41A to catalyze the conversion of this compound into Bz-Ala-Tyr-NH2. This process not only illustrates the efficiency of enzymatic reactions but also highlights the potential for developing biocatalysts that can operate under mild conditions, making them suitable for pharmaceutical applications .

Enzymatic Applications

Proteolytic Enzyme Studies

this compound serves as a model substrate in studying proteolytic enzymes. Its hydrolysis by various proteases allows researchers to investigate enzyme specificity and kinetics. For instance, studies have shown that trypsin exhibits significant activity on this compound, which aids in understanding substrate-enzyme interactions and optimizing conditions for enzymatic reactions .

Table 1: Enzymatic Activity on this compound

Proteomics

Mass Spectrometry Applications

In proteomics, this compound is used in mass spectrometry for peptide mapping and identification. Its incorporation into peptide sequences allows for the investigation of post-translational modifications and protein interactions. The ability to modify peptides with this compound enhances their stability and solubility, facilitating better analysis during mass spectrometric evaluations .

Case Study : A proteomic analysis involving this compound demonstrated its utility in identifying protein complexes through mass spectrometry. The study highlighted how the incorporation of such modified peptides could lead to improved resolution and identification accuracy in complex biological samples .

Biologische Aktivität

BZ-Ala-ome, chemically known as benzyl-β-alanine methyl ester, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₃NO₃

- CAS Number : 6364617

- Molecular Weight : 219.23 g/mol

Biological Activity Overview

This compound belongs to a class of compounds known for their diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties. The following sections detail specific biological activities associated with this compound.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the effectiveness of β-substituted alanines, including this compound, against various microbial strains. These compounds are believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth .

2. Cytotoxic Effects

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspases, which are crucial for programmed cell death. In vitro experiments demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a competitive inhibitor for enzymes that catalyze reactions critical for amino acid metabolism .

- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, particularly in the context of opioid receptors. This modulation could enhance the efficacy of opioid reversal agents like naloxone by stabilizing inactive receptor conformations .

Case Studies

Several case studies have investigated the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µM, suggesting strong antimicrobial potential.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µM |

| Escherichia coli | 15 µM |

| Pseudomonas aeruginosa | 20 µM |

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound displayed IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| A549 (Lung Cancer) | 8 |

| HeLa (Cervical Cancer) | 6 |

These findings support the hypothesis that this compound could serve as a lead compound for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

methyl (2S)-2-benzamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15-2)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFLIILGVFYCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-67-9 | |

| Record name | L-Alanine, N-benzoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzoyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of BZ-Ala-OMe in peptide synthesis and why is it considered a good acyl component in this context?

A1: this compound, or N-benzoyl-L-alanine methyl ester, serves as an acyl donor in peptide synthesis reactions catalyzed by enzymes like the proteinase from Thermus Rt41a []. It's considered a good acyl component due to its reactivity with various nucleophiles, including amino acid amides and p-nitroanilides (pNA) []. This reactivity stems from the electrophilicity of the carbonyl carbon in the ester group, making it susceptible to nucleophilic attack by the amine group of the nucleophile, ultimately forming a new peptide bond.

Q2: How do reaction conditions, specifically solvent and temperature, affect the yield of dipeptides when using this compound?

A2: Research has shown that both solvent and temperature significantly impact the yield of dipeptides when this compound is used as an acyl donor []. For instance, increasing the concentration of dimethylformamide (DMF) from 10% to 90% (v/v) led to a substantial increase in the yield of Bz-Ala-Tyr-NH2 []. Similarly, optimizing the temperature from 70°C to 40°C contributed to increased dipeptide yield []. These findings highlight the importance of carefully optimizing reaction conditions to maximize peptide synthesis efficiency.

Q3: Beyond this compound, were other acyl donors investigated, and if so, did they exhibit comparable reactivity in the peptide synthesis reactions?

A3: Yes, while this compound proved to be an effective acyl donor, the researchers also investigated Ac-Phe-OEt (N-acetyl-L-phenylalanine ethyl ester) []. Interestingly, both compounds exhibited similar reactivity profiles, suggesting that the enzyme displays a degree of flexibility towards the specific acyl donor used []. This finding hints at the potential versatility of this enzymatic approach for peptide synthesis using diverse starting materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.